molecular formula C21H19ClN8O B6087316 1-(3-chlorophenyl)-3-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea

1-(3-chlorophenyl)-3-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea

Cat. No.: B6087316
M. Wt: 434.9 g/mol
InChI Key: FNRUFCPSZZZTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 3-chlorophenyl group linked via a urea bridge to a phenyl ring substituted with a 1H-1,2,4-triazole moiety. The triazole is further functionalized with a 4,6-dimethylpyrimidin-2-yl amino group. The chlorine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence electronic interactions, while the dimethylpyrimidine group could improve binding specificity through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN8O/c1-12-10-13(2)24-19(23-12)28-20-27-18(29-30-20)14-6-8-16(9-7-14)25-21(31)26-17-5-3-4-15(22)11-17/h3-11H,1-2H3,(H2,25,26,31)(H2,23,24,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRUFCPSZZZTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Hypothesized Activity Reference
1-(3-Chlorophenyl)-3-(4-{3-[(4,6-Dimethylpyrimidin-2-yl)Amino]-1H-1,2,4-Triazol-5-yl}Phenyl)Urea (Target) 3-Chlorophenyl, 1H-1,2,4-triazol-5-yl, 4,6-dimethylpyrimidin-2-yl amino 481.92* Kinase inhibition, antimicrobial
1-(3-Chlorophenyl)-3-{[(4,6-Dimethyl-2-Pyrimidinyl)Amino][(4-Ethylphenyl)Amino]Methylene}Urea 4-Ethylphenyl, methylene bridge instead of triazole 465.34* Reduced steric hindrance, altered solubility
1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-Methyl-4-(2-Methyl-2H-Tetrazol-5-yl)-1H-Pyrazol-5-yl]Sulfonyl}Urea Sulfonyl group, tetrazole, methoxy-pyrimidine 452.41 Herbicidal activity (analogous to sulfonylureas)

*Calculated based on molecular formulas from cited sources.

Key Structural and Functional Insights:

Triazole vs.

Substituent Effects : The dimethylpyrimidine group in the target compound likely improves binding specificity compared to the methoxy-pyrimidine in , as methyl groups reduce polarity while maintaining π-stacking capacity.

Chlorine Positioning : The 3-chlorophenyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets than para-substituted analogs (e.g., 4-chlorophenyl derivatives in unrelated compounds from ).

Research Findings and Limitations

  • Synthetic Accessibility : The triazole-pyrimidine scaffold in the target compound requires multi-step synthesis, including cyclization and urea coupling, which may limit yield compared to simpler analogs .
  • Comparative studies are needed to validate hypothesized kinase or antimicrobial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.